5-Bromo-2-methylpyrimidine
Overview
Description
5-Bromo-2-methylpyrimidine: is an organic compound with the molecular formula C5H5BrN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The bromine atom is located at the 5-position, and a methyl group is attached to the 2-position of the pyrimidine ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural nucleobases .
Mode of Action
5-Bromo-2-methylpyrimidine can participate in nucleophilic displacement reactions . For instance, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that this compound can act as a nucleophile, attacking electrophilic carbon centers .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.83 , which could influence its distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of a strong base might facilitate its deprotonation, enhancing its nucleophilic properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrimidine undergoes substitution reactions, such as the Suzuki cross-coupling reaction with arylboronic acids to form various substituted pyrimidine derivatives.
Nitrodebromination: This compound can also undergo nitrodebromination and methyl bromonitration reactions under specific conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving this compound.
Acid Mixtures: Concentrated sulfuric acid and nitric acid mixtures are used for nitrodebromination reactions.
Major Products:
Substituted Pyrimidines: Products from Suzuki cross-coupling reactions include various aryl-substituted pyrimidines.
Bromonitrated Pyrimidines: Products from nitrodebromination reactions include bromonitrated pyrimidines.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research:
Industry:
Chemical Synthesis: It is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyrimidine: Similar but with a chlorine atom at the 2-position instead of a methyl group.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJTEXNSTUKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559684 | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-78-5 | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methylpyrimidine in the study "POLARIZED RAMAN AND INFRARED SPECTRA OF 5-CHLORO-2-METHYL-AND 5-BROMO-2-METHYLPYRIMIDINES"?
A1: The study utilized both polarized Raman and infrared spectroscopy to analyze the vibrational modes and structural characteristics of this compound. [] This allowed researchers to gain insights into the molecule's behavior and properties.
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